

Carba-NAD: A Non-Hydrolyzable NAD⁺ Analog for Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carba-NAD**

Cat. No.: **B1260728**

[Get Quote](#)

An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular metabolism and signaling, acting as a critical cofactor and substrate for a myriad of enzymes. Its inherent instability, however, presents challenges for in vitro and in vivo studies. **Carba-NAD**, a synthetic carbocyclic analog of NAD⁺, overcomes this limitation by replacing the labile ribose moiety with a stable cyclopentane ring. This modification renders it resistant to enzymatic hydrolysis by NAD⁺-consuming enzymes, such as CD38, PARPs, and sirtuins. This technical guide provides a comprehensive overview of **Carba-NAD**, detailing its synthesis, biochemical properties, and applications as a research tool and potential therapeutic lead. We present quantitative data on its interactions with key enzymes, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Carba-NAD

Carba-NAD, or carbanicotinamide adenine dinucleotide, is a structural analog of β-Nicotinamide Adenine Dinucleotide (NAD⁺).^[1] The defining feature of **Carba-NAD** is the substitution of the D-ribose ring of the nicotinamide ribonucleoside with a 2,3-dihydroxycyclopentane ring.^[2] This carbocyclic modification makes the N-glycosidic bond resistant to cleavage by NAD-glycohydrolases, rendering the molecule non-hydrolyzable.^{[3][4]}

This stability makes **Carba-NAD** an invaluable tool for studying NAD⁺-dependent enzymes and pathways without the complication of substrate depletion.[4]

Synthesis of Carba-NAD

The synthesis of **Carba-NAD** can be achieved through both chemical and enzymatic routes.

Chemical Synthesis

The traditional chemical synthesis of **Carba-NAD** is a multi-step process that begins with a protected carbocyclic amine.[5] A key step involves the coupling of the carbocyclic nicotinamide mononucleotide with adenosine monophosphate to form the dinucleotide.[2] While effective, chemical synthesis can be complex and may result in a mixture of diastereomers that require separation.[2]

Enzymatic Synthesis

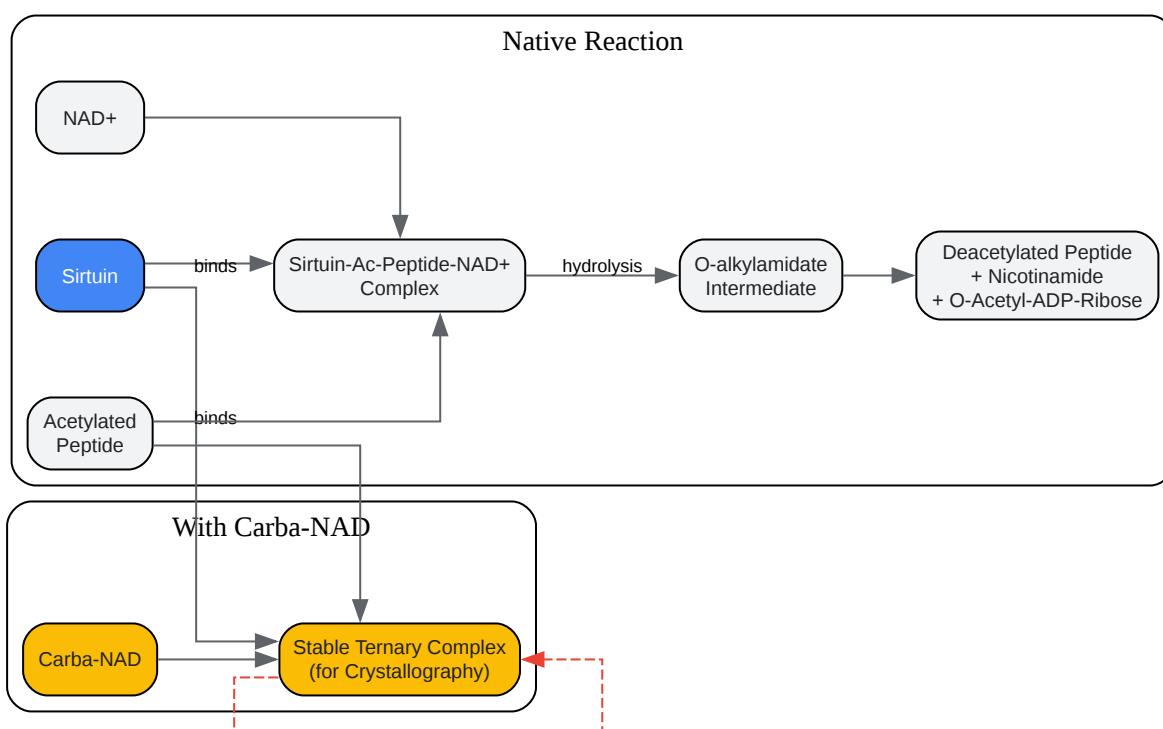
Enzymatic synthesis offers a more efficient and stereospecific alternative for producing **Carba-NAD**.[6] This method typically involves a two-step, one-pot reaction:

- **Phosphorylation:** A carbocyclic nicotinamide riboside analog is phosphorylated by a nicotinamide riboside kinase (NRK) to yield carbocyclic nicotinamide mononucleotide (Carba-NMN).
- **Adenylylation:** The resulting Carba-NMN is then adenylylated by a nicotinamide mononucleotide adenylyltransferase (NMNAT) to produce **Carba-NAD**.

This enzymatic approach has been patented and offers high yields and purity.[6]

Biochemical Properties and Quantitative Data

Carba-NAD's primary biochemical property is its resistance to hydrolysis by NAD⁺-consuming enzymes. This makes it a potent tool for inhibiting these enzymes and for co-crystallization studies to elucidate their active sites.


Table 1: Inhibition of NAD⁺-Consuming Enzymes by Carba-NAD Analogs

Enzyme	Species	Analog	Inhibition Type	Ki / IC50	Reference
CD38	Human	pseudocarba-NAD	Competitive	Ki = 148 μ M (recombinant)	[1][7]
		Ki = 180 μ M (native)	[1][7]		
CD38	Dog (spleen)	pseudocarba-NAD	Non-competitive	Kis = 47 μ M, Kii = 198 μ M	[1][7]
CD38	Mouse	Carba-NAD & pseudocarba-NAD	No significant inhibition	> 1 mM	[1][7]
NAD-glycohydrolase	Bungarus fasciatus (venom)	pseudocarba-NAD	Competitive	Ki = 35 μ M	[8]
NAD-glycohydrolase	Cow (brain)	pseudocarba-NAD	Competitive	Ki = 6.7 μ M	[8]
NAD-glycohydrolase	Sheep (brain)	pseudocarba-NAD	Competitive	Ki = 31 μ M	[8]
PARP-1	Human	Carba-NAD	Modest inhibition at high concentration	Not determined	[3]

Note: **pseudocarba-NAD**, a diastereomer of **Carba-NAD**, is often found to be a more potent inhibitor of certain NADases.[1][7][8]

Role in Elucidating Enzyme Mechanisms Sirtuins

Carba-NAD has been instrumental in understanding the mechanism of sirtuins, a class of NAD⁺-dependent deacetylases. As an unreactive substrate analog, it allows for the formation of stable ternary complexes of the sirtuin enzyme, the acetylated peptide substrate, and the NAD⁺ analog.[9] X-ray crystallography of these complexes has provided critical snapshots of the sirtuin active site, revealing the binding modes of both the substrate and the cofactor.[9]

[Click to download full resolution via product page](#)

Figure 1: Sirtuin deacetylation mechanism and the role of **Carba-NAD**.

CD38 and other NAD-glycohydrolases

Carba-NAD and its diastereomer, **pseudocarba-NAD**, have been used to probe the active sites of CD38 and other NAD-glycohydrolases.^[1] Studies have shown that **pseudocarba-NAD** is a competitive inhibitor of human CD38, indicating that it binds to the active site in a manner similar to NAD+.^{[1][7]} The resistance of **Carba-NAD** analogs to hydrolysis allows for detailed kinetic studies of enzyme inhibition without the confounding factor of substrate depletion.

Poly(ADP-ribose) Polymerases (PARPs)

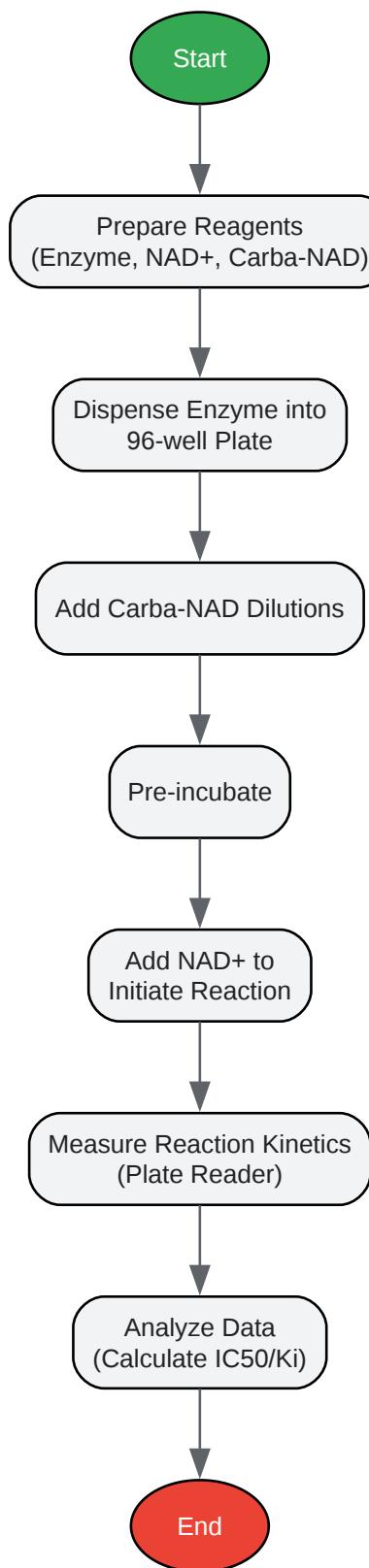
The interaction of **Carba-NAD** with PARP-1 is a subject of ongoing investigation. While some studies suggest that **Carba-NAD** does not bind efficiently to PARP-1 and shows only modest inhibition at high concentrations, others list PARPs as enzymes resistant to **Carba-NAD**, implying an interaction.^{[3][4]} This discrepancy may arise from differences in experimental conditions or the specific PARP family member being studied. One hypothesis is that **Carba-NAD** may have a low affinity for the primary NAD⁺ binding site but could potentially interact with the acceptor site for ADP-ribose chain elongation.^[3] Further research is needed to fully elucidate the nature of this interaction.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of **Carba-NAD** in various experimental settings.

Enzyme Inhibition Assay (General Protocol)

This protocol can be used to determine the inhibitory effect of **Carba-NAD** on a purified NAD⁺-consuming enzyme.


Materials:

- Purified enzyme (e.g., CD38, Sirtuin)
- NAD⁺ (substrate)
- **Carba-NAD** (inhibitor)

- Assay buffer specific to the enzyme
- Detection reagent (e.g., a fluorescent probe that detects a product of the enzymatic reaction)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of **Carba-NAD** in the assay buffer.
- In a 96-well plate, add the purified enzyme to each well.
- Add the different concentrations of **Carba-NAD** to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a set time at the optimal temperature for the enzyme.
- Initiate the reaction by adding a fixed concentration of NAD⁺.
- Monitor the reaction kinetics by measuring the signal from the detection reagent over time using a microplate reader.
- Calculate the initial reaction velocities for each inhibitor concentration.
- Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic analysis can be performed to determine the Ki and the mode of inhibition.

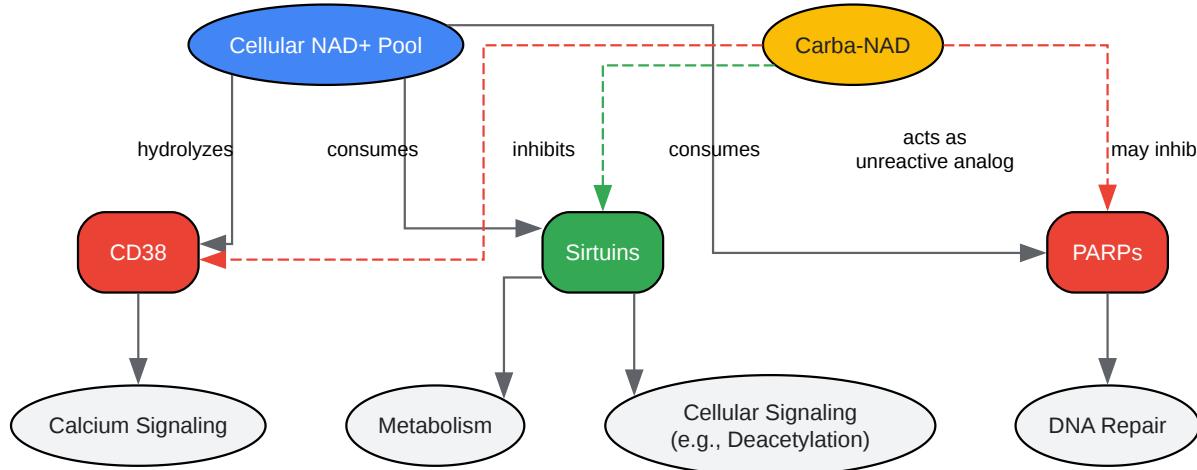
[Click to download full resolution via product page](#)

Figure 2: General workflow for an enzyme inhibition assay with **Carba-NAD**.

Cellular NAD⁺ Level Measurement

This protocol can be used to assess the effect of **Carba-NAD** on intracellular NAD⁺ levels, which can be indicative of its interaction with cellular NADases.

Materials:


- Cultured cells
- **Carba-NAD**
- Cell lysis buffer
- NAD⁺/NADH quantification kit
- Microplate reader

Procedure:

- Seed cells in a multi-well plate and allow them to adhere.
- Treat the cells with varying concentrations of **Carba-NAD** for a specified period. Include an untreated control.
- Wash the cells with PBS and then lyse them using the appropriate lysis buffer.
- Quantify the protein concentration in each lysate for normalization.
- Use a commercial NAD⁺/NADH quantification kit to measure the NAD⁺ levels in the cell lysates according to the manufacturer's instructions.
- Normalize the NAD⁺ levels to the protein concentration.
- Compare the NAD⁺ levels in **Carba-NAD**-treated cells to the untreated control.

Signaling Pathways and Carba-NAD

Carba-NAD is a valuable tool for dissecting signaling pathways that are regulated by NAD⁺ availability.

[Click to download full resolution via product page](#)

Figure 3: Overview of NAD⁺ signaling pathways and points of intervention for **Carba-NAD**.

By inhibiting NADases like CD38, **Carba-NAD** can be used to study the downstream consequences of increased NAD⁺ availability on sirtuin and PARP activity. Conversely, by acting as a stable analog for sirtuins, it allows for the isolation and study of their specific functions without the dynamic fluctuations of NAD⁺ levels.

Conclusion and Future Directions

Carba-NAD is a powerful and versatile tool for researchers in both academia and industry. Its non-hydrolyzable nature provides a stable platform for a wide range of applications, from fundamental enzymology and structural biology to cellular signaling studies and high-throughput screening for drug discovery. While its interactions with some enzyme families, like PARPs, require further clarification, its utility in dissecting the roles of sirtuins and CD38 is well-established. Future research will likely focus on the development of more potent and selective **Carba-NAD** derivatives, as well as exploring its therapeutic potential in diseases characterized by dysregulated NAD⁺ metabolism. The continued use of **Carba-NAD** and its analogs will

undoubtedly lead to a deeper understanding of the intricate roles of NAD+ in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 5. Structural basis for nicotinamide cleavage and ADP-ribose transfer by NAD+-dependent Sir2 histone/protein deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2459728A1 - Enzymatic synthesis of carba-nad - Google Patents [patents.google.com]
- 7. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NAD glycohydrolase and ADP-ribosyl transferases by carbocyclic analogues of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of carba-NAD and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Carba-NAD: A Non-Hydrolyzable NAD+ Analog for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260728#carba-nad-as-a-non-hydrolyzable-nad-analog>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com